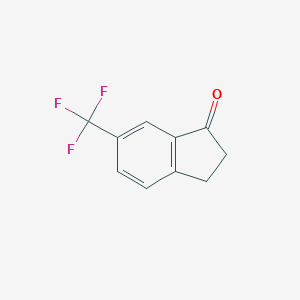

6-(Trifluoromethyl)-1-indanone

Description

The exact mass of the compound 6-(Trifluoromethyl)-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Trifluoromethyl)-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDFHUWAXWFKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628092 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-37-3 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1-indanone: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1-indanone is a fluorinated bicyclic ketone that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1] As a derivative of 1-indanone, a scaffold present in numerous biologically active molecules, its strategic functionalization with a trifluoromethyl (CF3) group at the 6-position confers unique and highly desirable properties.[2][3] The trifluoromethyl group is a powerful modulator of molecular characteristics; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5]

This guide provides an in-depth examination of the core physical and chemical properties of 6-(trifluoromethyl)-1-indanone. It details validated experimental protocols for its synthesis and purification, explains the scientific rationale behind methodological choices, and explores its applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

The distinct properties of 6-(trifluoromethyl)-1-indanone are fundamental to its utility in synthesis. The presence of the trifluoromethyl group dramatically influences its boiling point, density, and reactivity compared to the parent 1-indanone molecule.[6][7] These key physical constants are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68755-37-3 | [8][9] |

| Molecular Formula | C₁₀H₇F₃O | [9][10][11] |

| Molecular Weight | 200.16 g/mol | [9][10][11] |

| Appearance | Light yellow to brown solid-liquid mixture or white to light orange fluffy powder. | [8][12] |

| Boiling Point | 76-78 °C at 0.2 mmHg | [8][10][11] |

| Density | 1.321 g/mL at 25 °C | [8][10][11] |

| Refractive Index (n20/D) | 1.496 | [8][10] |

| Flash Point | >110 °C | [8] |

| Purity (Typical) | ≥95-99% | [9][11] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon).[8][10] Keep in a well-closed container, protected from light, moisture, and heat in a cool, dry place.[12] |

Spectroscopic and Analytical Data

Characterization of 6-(trifluoromethyl)-1-indanone relies on standard spectroscopic techniques. While detailed spectra are proprietary to suppliers, typical analytical data includes:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: These provide the definitive structural signature of the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl (C=O) group and the trifluoromethyl group.

-

Mass Spectrometry (MS): A common analysis shows the (M+H)⁺ ion at m/z 201.0, confirming the molecular weight.[8]

Comprehensive spectral data for this compound can typically be obtained from commercial suppliers or chemical databases such as ChemicalBook.[13]

Chemical Reactivity, Stability, and Handling

Stability: 6-(Trifluoromethyl)-1-indanone is generally stable under recommended storage conditions.[12] It should be kept under an inert atmosphere, as prolonged exposure to air and moisture may lead to degradation.[8][10]

Reactivity: The indanone core is a versatile scaffold for further chemical modification.[2][3] The ketone functionality can undergo reduction to the corresponding indanol, and the adjacent methylene group can be functionalized, for instance, through α-fluorination.[14] The trifluoromethyl group is highly stable and does not typically participate in reactions, but its electron-withdrawing effect can influence the reactivity of the aromatic ring.[1]

Handling and Safety:

-

Hazards: The compound is harmful if swallowed and may cause sensitization by skin contact.[12]

-

Precautions: Use personal protective equipment, including gloves and safety glasses.[12] Handle in a well-ventilated area or fume hood to avoid inhaling vapors.[12]

-

Incompatibilities: Avoid strong oxidizing agents.[12]

Experimental Protocols: Synthesis and Purification

The synthesis of 6-(trifluoromethyl)-1-indanone is most effectively achieved via an intramolecular Friedel-Crafts-type cyclization of a substituted phenylpropanoic acid precursor.[2][3] This method provides a reliable route to the target molecule.

Synthesis via Intramolecular Cyclization

This protocol is adapted from a patented procedure, demonstrating a robust method for laboratory-scale synthesis.[8]

Causality and Rationale:

-

Starting Material: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid is chosen as the precursor. The bromo-substituent is key for the subsequent lithium-halogen exchange.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) is a strong organolithium base used to deprotonate the most acidic proton or, in this case, to perform a lithium-halogen exchange with the aryl bromide. This is conducted at a very low temperature (-78 °C) to prevent side reactions, such as reaction with the carboxylic acid proton or the enolizable protons of the propanoic acid chain. The exchange creates a highly reactive aryllithium intermediate.

-

Intramolecular Cyclization: Upon formation, the aryllithium species acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoic acid's carboxylate group (formed in situ). This intramolecular reaction forms the five-membered ring of the indanone scaffold.

-

Acidic Workup: The reaction is quenched with a strong acid (HCl) to neutralize any remaining organolithium reagent and to protonate the intermediate alkoxide, leading to the final 1-indanone product after tautomerization.

-

Purification: Silica gel column chromatography is the standard and effective method for purifying the crude product from unreacted starting material and side products.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid (e.g., 6.40 g, 21.5 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 300 mL) and hexane (80 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add a 2.5 M solution of n-butyllithium in hexane (e.g., 19 mL) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

Stirring: Stir the reaction mixture at -78 °C for 15 minutes.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 2N HCl solution (150 mL) with vigorous stirring to terminate the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

-

Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of 10-20% ethyl acetate in hexane to afford pure 6-(trifluoromethyl)-1-indanone.

Caption: Workflow for the synthesis of 6-(trifluoromethyl)-1-indanone.

Purification by Column Chromatography

Step-by-Step Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

-

Column Packing: Pack a glass chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-(trifluoromethyl)-1-indanone.

Caption: General workflow for purification via column chromatography.

Applications in Drug Discovery and Chemical Research

6-(Trifluoromethyl)-1-indanone is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11]

-

Central Nervous System (CNS) Drugs: Its structure is valuable for creating compounds with neuroactive properties, making it a target for the development of drugs treating CNS disorders.[11]

-

Enhanced Pharmacokinetics: The trifluoromethyl group often improves metabolic stability by blocking sites susceptible to enzymatic degradation.[4] Its lipophilicity can also enhance bioavailability by allowing molecules to better penetrate biological membranes.[1][4]

-

General Synthesis: It serves as a versatile reactant for producing complex fluorinated organic molecules.[11] For example, it is used in the enantioselective synthesis of homoallylic azides and nitriles.[8] The indanone scaffold itself is a precursor to a wide range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[3][15]

Conclusion

6-(Trifluoromethyl)-1-indanone is a high-value chemical intermediate whose physical and chemical properties are largely dictated by its fluorinated indanone structure. Its defined boiling point, density, and reactivity profile, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for researchers. Its primary importance lies in its role as a sophisticated building block for the synthesis of novel therapeutic agents, where the incorporation of the trifluoromethyl group is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides the foundational technical knowledge required for its effective handling, synthesis, and application in advanced scientific research.

References

-

6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 . LookChem. [Link]

-

6-(Trifluoromethyl)-1-indanone . MySkinRecipes. [Link]

-

Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination . MDPI. [Link]

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . National Institutes of Health (NIH). [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

1-Indanone . Wikipedia. [Link]

-

1-indanone - 83-33-0, C9H8O, density, melting point, boiling point, structural formula, synthesis . Cheméo. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 6-(Trifluoromethyl)-1-indanone CAS#: 68755-37-3 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 6-(Trifluoromethyl)-1-indanone | 68755-37-3 [chemicalbook.com]

- 11. 6-(Trifluoromethyl)-1-indanone [myskinrecipes.com]

- 12. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 [lookchem.com]

- 13. 6-(Trifluoromethyl)-1-indanone(68755-37-3) 1H NMR [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

6-(trifluoromethyl)-1-indanone chemical structure and IUPAC name

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1-indanone: A Cornerstone Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and development, the indanone framework has emerged as a privileged scaffold, notable for its presence in therapeutic agents targeting neurodegenerative diseases.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) moiety, is a well-established strategy to enhance a molecule's pharmacological profile.[2][3] The CF3 group can significantly improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[2][3] 6-(Trifluoromethyl)-1-indanone, CAS 68755-37-3, sits at the confluence of these two powerful concepts. It is a critical chemical intermediate whose structure is pre-organized for the synthesis of complex, high-value molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, grounded in the principles of synthetic and medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 6-(Trifluoromethyl)-1-indanone is a bicyclic ketone with a trifluoromethyl substituent on the aromatic ring.

IUPAC Name: 6-(trifluoromethyl)-2,3-dihydroinden-1-one[4] Synonyms: 6-(Trifluoromethyl)-2,3-dihydro-1-indenone[5][6][7] CAS Number: 68755-37-3[4][8][9]

The structure combines a five-membered aliphatic ring fused to a benzene ring, with a ketone at position 1 and the electron-withdrawing trifluoromethyl group at position 6.

Caption: 2D Chemical Structure of 6-(Trifluoromethyl)-1-indanone.

A summary of its key physical and chemical properties is presented in the table below. These parameters are critical for designing reaction conditions and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O | [5][8][9][10] |

| Molecular Weight | 200.16 g/mol | [5][8][9][11] |

| Appearance | White to light yellow powder/solid | [5] |

| Boiling Point | 76-78 °C at 0.2 mmHg | [11][12] |

| Density | 1.321 g/mL at 25 °C | [11][12] |

| SMILES | C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | [4][10] |

| InChIKey | IGDFHUWAXWFKMW-UHFFFAOYSA-N | [4][10] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones often relies on intramolecular cyclization reactions. One of the most robust and historically significant methods is the Friedel-Crafts reaction, which can be adapted for this purpose.[4] A common pathway involves the cyclization of a substituted arylpropionic acid or its corresponding acyl chloride.

Prakash and Olah, for instance, have described the synthesis of trifluoromethyl-substituted 1-indanones via the Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid.[13] Another prevalent method is the intramolecular Friedel–Crafts acylation of a suitable 3-arylpropanoyl chloride, which can be generated in situ from the corresponding carboxylic acid.

Caption: General Synthetic Pathway via Intramolecular Friedel-Crafts Acylation.

Exemplary Synthetic Protocol: Friedel-Crafts Cyclization

This protocol describes a general procedure for the synthesis of 6-(trifluoromethyl)-1-indanone from 3-(4-(trifluoromethyl)phenyl)propanoic acid.

Objective: To synthesize 6-(trifluoromethyl)-1-indanone via an acid-catalyzed intramolecular acylation.

Materials:

-

3-(4-(Trifluoromethyl)phenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Acid Chloride Formation (Causality: Activation of Carboxylic Acid):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 3-(4-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath. The low temperature controls the exothermic reaction.

-

Slowly add 1.2 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF). The choice of thionyl chloride is common for its gaseous byproducts (SO₂ and HCl), which are easily removed.

-

Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases, indicating the formation of the acyl chloride intermediate. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

-

Intramolecular Friedel-Crafts Acylation (Causality: Ring Formation):

-

In a separate, larger, flame-dried flask under an inert atmosphere, prepare a suspension of 1.3 equivalents of anhydrous AlCl₃ in anhydrous DCM.

-

Cool this suspension to 0 °C. AlCl₃ is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.

-

Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension via a cannula or dropping funnel. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Quenching (Causality: Neutralization and Isolation):

-

Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (Causality: Achieving High Purity):

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 6-(trifluoromethyl)-1-indanone.[14]

-

Applications in Drug Discovery and Chemical Research

The true value of 6-(trifluoromethyl)-1-indanone lies in its utility as a versatile building block. The ketone functionality serves as a handle for numerous chemical transformations, while the trifluoromethylated aromatic ring imparts desirable properties to the final products.

-

Central Nervous System (CNS) Agents: The indanone scaffold is a core component of drugs targeting neurodegenerative disorders, such as donepezil for Alzheimer's disease.[1] 6-(Trifluoromethyl)-1-indanone serves as a key intermediate for creating novel indanone derivatives with potential activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurological disease.[1][11]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating this group into a drug candidate can block metabolically labile positions, thereby increasing the compound's half-life and bioavailability.

-

Agrochemicals: The stability and unique electronic properties conferred by the trifluoromethyl group also make this intermediate valuable in the synthesis of specialty agrochemicals.[11]

-

Fluorinated Molecule Synthesis: It is a foundational reagent for building more complex fluorinated organic molecules, where the trifluoromethyl group is used to fine-tune steric and electronic properties for specific applications in materials science and medicinal chemistry.[11][14]

Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are paramount. While a full spectral analysis is lot-specific, the following data provides a reference for characterization.

Predicted Mass Spectrometry Data: Collision cross-section (CCS) values are important for ion mobility-mass spectrometry techniques, providing an additional layer of characterization beyond a simple mass-to-charge ratio.

| Adduct | m/z (Calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | 201.05218 | 136.8 |

| [M+Na]⁺ | 223.03412 | 147.0 |

| [M-H]⁻ | 199.03762 | 138.0 |

| [M+NH₄]⁺ | 218.07872 | 159.3 |

| Data sourced from PubChem CID 22754128.[10] |

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 6-(Trifluoromethyl)-1-indanone possesses specific hazards that require stringent handling protocols.

Hazard Summary:

-

Harmful if swallowed (H302).[6]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[6]

-

May cause sensitization by skin contact.[5]

-

Harmful to aquatic life (H402).[6]

Caption: Standard Operating Procedure Workflow for Safe Handling.

Detailed Handling and First Aid Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[15] A safety shower and eye wash station must be readily available.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[15] Wear a lab coat.

-

Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[6]

-

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5][6]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[5][6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6]

-

-

Storage Conditions: Store in a well-closed container in a cool, dry, and well-ventilated place, protected from light.[5][6]

Conclusion

6-(Trifluoromethyl)-1-indanone is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and researchers. Its structure is a masterful blend of a biologically relevant indanone core and the pharmacologically powerful trifluoromethyl group. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals, particularly for challenging therapeutic areas like neurodegenerative diseases. As research continues to uncover the vast chemical space accessible from this versatile building block, its importance in the scientific community is set to grow.

References

-

LookChem. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3. [Link]

-

PubChemLite. 6-(trifluoromethyl)-1-indanone (C10H7F3O). [Link]

-

MySkinRecipes. 6-(Trifluoromethyl)-1-indanone. [Link]

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

-

MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Amerigo Scientific. 6-(Trifluoromethyl)-1-indanone. [Link]

-

MySkinRecipes. 6-(Trifluoromethyl)-1-indanone (Thai Language). [Link]

-

PubMed. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

-

NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 1519464, 6-Fluoro-1-indanone. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 [lookchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 6-(Trifluoromethyl)-1-indanone - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. 6-(Trifluoromethyl)-1-indanone | 68755-37-3 [chemicalbook.com]

- 10. PubChemLite - 6-(trifluoromethyl)-1-indanone (C10H7F3O) [pubchemlite.lcsb.uni.lu]

- 11. 6-(Trifluoromethyl)-1-indanone [myskinrecipes.com]

- 12. 6-(Trifluoromethyl)-1-indanone CAS#: 68755-37-3 [m.chemicalbook.com]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. indofinechemical.com [indofinechemical.com]

Synthesis of 6-(Trifluoromethyl)-1-indanone: A Technical Guide

Introduction: The Significance of Fluorinated Indanones in Modern Chemistry

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational building block for a multitude of complex molecules.[1] The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 6-(trifluoromethyl)-1-indanone, imparts unique and highly desirable properties to the core structure. The potent electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, 6-(trifluoromethyl)-1-indanone is a key intermediate in the synthesis of novel pharmaceuticals, particularly for central nervous system (CNS) drugs, and advanced agrochemicals.[2]

This guide provides an in-depth exploration of the primary synthesis pathways to 6-(trifluoromethyl)-1-indanone, focusing on the mechanistic rationale, detailed experimental protocols, and comparative analysis of different synthetic strategies. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical understanding and practical, field-proven insights.

Primary Synthesis Pathway: Intramolecular Friedel-Crafts Cyclization

The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the cyclization of a tethered aromatic ring onto an electrophilic carbonyl group or its precursor. For the synthesis of 6-(trifluoromethyl)-1-indanone, the logical and most common starting material is 3-[4-(trifluoromethyl)phenyl]propanoic acid .

The core transformation relies on the generation of an acylium ion or a highly polarized carbonyl group, which then acts as the electrophile for the intramolecular electrophilic aromatic substitution (EAS). The trifluoromethyl group is a deactivating, meta-directing group. However, in the context of intramolecular cyclization, the ortho position to the propyl chain is sufficiently activated for the ring closure to occur, leading to the desired 6-substituted indanone.

Below, we detail three robust protocols for achieving this transformation, each employing a different acid catalyst system.

Logical Flow of the Intramolecular Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 6-(trifluoromethyl)-1-indanone.

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a potent dehydrating agent and a strong mineral acid, widely used for intramolecular acylation reactions.[5][6][7] It serves as both the catalyst and the reaction medium. This method is often effective for substrates that are less reactive.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq).

-

Reaction Initiation: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The high viscosity of PPA necessitates mechanical stirring.

-

Heating: Heat the mixture to 80-100 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.

-

Extraction: Once the PPA is fully hydrolyzed, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)-1-indanone.

Protocol 2: Cyclization using Triflic Acid (TfOH)

Trifluoromethanesulfonic acid (triflic acid) is a superacid that can effectively promote Friedel-Crafts acylations, often under milder conditions than PPA.[8][9]

Step-by-Step Methodology:

-

Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x volume).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Two-Step Synthesis via the Acyl Chloride

This is a classic and often high-yielding approach that involves converting the carboxylic acid to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][3][4]

Step 1: Formation of 3-[4-(Trifluoromethyl)phenyl]propionyl chloride

-

In a round-bottom flask, dissolve 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Cool the solution to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Preparation: Dissolve the crude 3-[4-(trifluoromethyl)phenyl]propionyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Quenching: Slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

-

Workup and Purification: Follow steps 5-8 as described in Protocol 1.

Comparative Data and Product Characterization

The choice of synthetic protocol often depends on the available reagents, scale, and sensitivity of the substrate to harsh acidic conditions.

| Protocol | Catalyst System | Typical Yield Range | Advantages | Disadvantages |

| 1 | Polyphosphoric Acid (PPA) | 60-80% | Cost-effective, suitable for less reactive substrates. | Highly viscous, requires high temperatures, difficult workup. |

| 2 | Triflic Acid (TfOH) | 70-90% | High yielding, milder conditions, shorter reaction times. | Expensive reagent, requires strictly anhydrous conditions. |

| 3 | Acyl Chloride / AlCl₃ | 75-95% | Often the highest yielding, well-established method. | Two-step process, generates corrosive HCl gas, requires stoichiometric Lewis acid.[3] |

Physicochemical and Spectroscopic Data for 6-(Trifluoromethyl)-1-indanone

| Property | Value | Reference |

| CAS Number | 68755-37-3 | [10][11] |

| Molecular Formula | C₁₀H₇F₃O | [11] |

| Molecular Weight | 200.16 g/mol | [11] |

| Appearance | Expected to be a solid or oil | - |

| Boiling Point | 76-78 °C at 0.2 mmHg | [2][12] |

| Density | ~1.321 g/mL at 25 °C | [2][12] |

| ¹H NMR (CDCl₃) | δ ~7.8-7.5 (m, 3H, Ar-H), ~3.2 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~205 (C=O), ~155, ~135 (Ar-C), ~130 (q, J ≈ 33 Hz, C-CF₃), ~125 (q, J ≈ 272 Hz, CF₃), ~125-120 (Ar-CH), ~36 (-CH₂-), ~26 (-CH₂-) | Predicted |

| ¹⁹F NMR (CDCl₃) | δ ~ -63 ppm (s, 3F) | Predicted based on[13] |

Note: Predicted NMR data is based on analogous structures and general principles of NMR spectroscopy. Actual values should be confirmed experimentally.

Safety and Handling

-

Strong Acids (PPA, TfOH, AlCl₃): These reagents are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Reactions: Friedel-Crafts reactions can be exothermic. Maintain proper temperature control, especially during the addition of catalysts.

-

Quenching: The quenching of strong acids is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield.

-

Acyl Chloride Formation: The reaction of carboxylic acids with thionyl chloride or oxalyl chloride generates toxic gases (SO₂ or CO/CO₂, respectively) and HCl. This must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 6-(trifluoromethyl)-1-indanone is most reliably achieved through the intramolecular Friedel-Crafts cyclization of 3-[4-(trifluoromethyl)phenyl]propanoic acid. While several strong acid catalyst systems can effect this transformation, the two-step procedure involving the formation of the acyl chloride followed by AlCl₃-mediated cyclization often provides the highest yields. The choice of method will ultimately be guided by laboratory resources, scale, and desired purity. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis and verification of this valuable chemical intermediate.

References

- Supporting Information for a relevant publication. (Note: A specific publication with the exact spectra was not found, but similar compounds show these characteristic shifts).

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. Available at: [Link]

-

Cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide promoted by triflic acid (TfOH). (n.d.). ResearchGate. Available at: [Link]

-

The unexpected cyclization routes of N, N′-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in polyphosphoric acid medium. (2025, August 6). ResearchGate. Available at: [Link]

-

Supplementary materials. (n.d.). Dove Medical Press. Available at: [Link]

-

Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (n.d.). ResearchGate. Available at: [Link]

-

triflic acid. (n.d.). ResearchGate. Available at: [Link]

-

(PDF) Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Available at: [Link]

- Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. (2006, August 29). Google Patents.

-

Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (2015, September 10). Molecules. Available at: [Link]

-

6-(Trifluoromethyl)-1-indanone. (n.d.). MySkinRecipes. Available at: [Link]

-

Triflic acid mediated sequential cyclization of ortho-alkynylarylesters with ammonium acetate. (n.d.). ResearchGate. Available at: [Link]

-

Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (2003, June 27). Journal of Organic Chemistry. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Journal of Chemistry. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, October 16). RSC Advances. Available at: [Link]

-

6-(TRIFLUOROMETHYL)-1-INDANONE. (n.d.). Research Scientific. Available at: [Link]

-

6-(Trifluoromethyl)-1-indanone. (n.d.). MySkinRecipes. Available at: [Link]

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2025, August 7). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(Trifluoromethyl)-1-indanone [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. jk-sci.com [jk-sci.com]

- 11. scbt.com [scbt.com]

- 12. 6-(Trifluoromethyl)-1-indanone [myskinrecipes.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 6-(Trifluoromethyl)-1-indanone (CAS Number: 68755-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1-indanone, identified by CAS number 68755-37-3, is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. Its indanone scaffold, coupled with the presence of a trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex molecules and novel therapeutic agents. The trifluoromethyl moiety is a well-regarded bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can profoundly influence the biological activity of a parent compound. This guide provides a comprehensive overview of the properties, synthesis, hazards, and applications of 6-(Trifluoromethyl)-1-indanone, tailored for professionals in research and drug development.

Physicochemical Properties

6-(Trifluoromethyl)-1-indanone is typically a light yellow to brown solid-liquid mixture at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇F₃O | [2][3] |

| Molecular Weight | 200.16 g/mol | [2][3] |

| CAS Number | 68755-37-3 | [2][3] |

| Appearance | Light yellow to brown Solid-Liquid Mixture | [1] |

| Boiling Point | 76-78 °C at 0.2 mmHg | [1] |

| Density | 1.321 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.496 | [1] |

| Flash Point | 110 °C | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-(Trifluoromethyl)-1-indanone. While detailed spectra are often proprietary or found within specific research publications, the expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic and aliphatic protons of the indanone structure. The aromatic protons would show complex splitting patterns influenced by the trifluoromethyl group. The two methylene groups of the five-membered ring would appear as distinct multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons (with splitting due to the fluorine atoms of the CF₃ group), and the aliphatic carbons.

-

¹⁹F NMR: A single, sharp peak would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.16). Fragmentation patterns would be consistent with the indanone structure. A calculated (ESI) m/z for (M+H)⁺ is 201.0.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700-1720 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.

Commercially available spectral data for 6-(Trifluoromethyl)-1-indanone, including ¹H NMR, ¹³C NMR, IR, and MS, can be obtained from suppliers such as ChemicalBook.[4]

Synthesis of 6-(Trifluoromethyl)-1-indanone

A common synthetic route to 6-(Trifluoromethyl)-1-indanone involves the intramolecular cyclization of a substituted phenylpropanoic acid derivative. A detailed experimental protocol, synthesized from available literature, is provided below.[1]

Experimental Protocol: Synthesis from 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

Caption: Synthetic workflow for 6-(Trifluoromethyl)-1-indanone.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid (6.40 g, 21.5 mmol) in a mixture of tetrahydrofuran (THF, 300 mL) and hexane (80 mL).[1]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Addition of n-Butyllithium: Slowly add a 2.5 M solution of n-butyllithium in hexane (19 mL) to the cooled reaction mixture.[1] Maintain the temperature at -78 °C during the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 15 minutes.[1]

-

Quenching: Carefully pour the reaction mixture into a 2N HCl solution (150 mL) to quench the reaction.[1]

-

Work-up:

-

Separate the organic and aqueous layers.[1]

-

Extract the aqueous layer with diethyl ether.[1]

-

Combine all the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate.[1]

-

Concentrate the solution under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of 10-20% ethyl acetate in hexane as the eluent to afford 6-(Trifluoromethyl)-1-indanone as an oil (yield: 51%).[1]

Hazards and Safety Information

6-(Trifluoromethyl)-1-indanone is classified as a hazardous substance and requires careful handling in a laboratory setting. The primary hazards associated with this compound are summarized below.

GHS Hazard Statements

-

H302: Harmful if swallowed.[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P284: Wear respiratory protection.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Information

Caption: Hazard identification and risk management workflow.

Applications in Research and Development

6-(Trifluoromethyl)-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[6] The indanone core is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[7]

Role in Medicinal Chemistry

The introduction of the trifluoromethyl group into the indanone scaffold can significantly enhance the pharmacological properties of a molecule. The -CF₃ group is known to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.

-

Enhance Lipophilicity: This can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system (CNS).

-

Modulate Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the molecule, potentially leading to stronger and more selective binding to biological targets.

Due to these favorable properties, 6-(Trifluoromethyl)-1-indanone is a key starting material for the synthesis of compounds with potential applications as:

-

Antiviral agents [7]

-

Anti-inflammatory agents [7]

-

Analgesics [7]

-

Antimalarial agents [7]

-

Antimicrobial agents [7]

-

Anticancer agents [7]

-

Agents for the treatment of neurodegenerative diseases [7]

Specific Synthetic Applications

Research has demonstrated the utility of 6-(Trifluoromethyl)-1-indanone in various synthetic transformations. For instance, it can be used as a reactant in the enantioselective synthesis of homoallylic azides and nitriles.[1] Furthermore, it serves as a precursor for Friedel–Crafts reactions to generate trifluoromethyl-substituted arylpropanoic acids and other derivatives.[7]

Conclusion

6-(Trifluoromethyl)-1-indanone is a fluorinated building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. Its unique combination of an indanone core and a trifluoromethyl group offers a powerful tool for medicinal chemists to modulate the properties of bioactive molecules. While its hazardous nature necessitates careful handling, its synthetic versatility and the desirable characteristics it imparts to target compounds ensure its continued importance in research and development. Further investigation into its toxicological profile and exploration of its utility in novel synthetic methodologies will undoubtedly expand its role in the creation of next-generation therapeutics and other advanced materials.

References

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Supporting Information for Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. (n.d.). Retrieved from [Link]

-

Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. (2019). Molecules. Retrieved from [Link]

- Process for the preparation of 6-fluoro-2-methyl-1-indanone. (2005). Google Patents.

-

6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 - LookChem. (n.d.). Retrieved from [Link]

-

6-(Trifluoromethyl)-1-indanone - MySkinRecipes. (n.d.). Retrieved from [Link]

-

6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem. (n.d.). Retrieved from [Link]

-

1-Indanone - Wikipedia. (n.d.). Retrieved from [Link]

- Modified release formulations containing drug-ion exchange resin complexes. (2011). Google Patents.

- PYRROLE AMIDE COMPOUND AND USE THEREOF. (2020). Google Patents.

- The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (2018). Google Patents.

- Advantageous tryptamine compositions for mental disorders or enhancement. (2022). Google Patents.

- Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (2022). Google Patents.

-

5,6-Dimethoxy-1-indanone - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. 6-(Trifluoromethyl)-1-indanone CAS#: 68755-37-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 6-(Trifluoromethyl)-1-indanone | 68755-37-3 [chemicalbook.com]

- 4. 6-(Trifluoromethyl)-1-indanone(68755-37-3) 1H NMR [m.chemicalbook.com]

- 5. 6-(Trifluoromethyl)-1-indanone | 68755-37-3 [sigmaaldrich.com]

- 6. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 [lookchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 6-(Trifluoromethyl)-1-indanone in Organic Solvents

Abstract

6-(Trifluoromethyl)-1-indanone is a key building block in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its trifluoromethyl group. Understanding its solubility in organic solvents is a critical prerequisite for its effective use in synthesis, purification, crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data is sparse in public literature, this document consolidates qualitative information and presents a robust, field-tested experimental protocol for its precise determination. The methodologies described herein are designed to ensure scientific integrity and provide researchers with the tools to generate reliable, application-specific solubility data.

Introduction: The Significance of 6-(Trifluoromethyl)-1-indanone

6-(Trifluoromethyl)-1-indanone (CAS No: 68755-37-3) is a fluorinated derivative of 1-indanone, a bicyclic ketone. The incorporation of a trifluoromethyl (-CF3) group onto the aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it an attractive starting material for the synthesis of novel pharmaceutical agents, particularly for central nervous system (CNS) drugs, and agrochemicals.[1]

The success of any chemical process involving this compound—be it a multi-step synthesis, purification by chromatography, or final product crystallization—is fundamentally dependent on solvent selection. Poor solubility can lead to low reaction yields, difficult purifications, and inconsistent results. Conversely, a well-chosen solvent system, guided by accurate solubility data, ensures process efficiency, scalability, and product purity. This guide serves as a foundational resource for navigating these challenges.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 6-(trifluoromethyl)-1-indanone presents a nuanced case.

-

Molecular Structure: The molecule consists of a relatively nonpolar indanone core and two polar functional groups: a ketone (C=O) and a trifluoromethyl (-CF3) group.

-

Polarity and Lipophilicity: The ketone group is a hydrogen bond acceptor. The -CF3 group is highly electron-withdrawing and polar, yet its fluorine atoms can also introduce hydrophobic (lipophilic) characteristics.[2] Trifluorination can enhance lipophilicity when adjacent to certain functional groups, but its inductive effect can also alter the acidity or basicity of nearby moieties, influencing interactions.[3] This dual nature means it does not behave as a simple polar or nonpolar molecule.

-

Crystal Lattice Energy: As a white crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together before solvation can occur. This energy barrier is a key determinant of its solubility limit.

Table 1: Key Physicochemical Properties of 6-(Trifluoromethyl)-1-indanone

| Property | Value | Source(s) |

| CAS Number | 68755-37-3 | [4][5][6] |

| Molecular Formula | C₁₀H₇F₃O | [1][6] |

| Molecular Weight | 200.16 g/mol | [1][6] |

| Appearance | White to off-white powder/crystals | [4] |

| Boiling Point | 76-78°C @ 0.2 mmHg | [1] |

| Density | 1.321 g/mL @ 25°C | [1] |

| Flash Point | >110 °C | [5] |

Qualitative Solubility Profile

While precise quantitative data (mg/mL) is not widely published, a review of synthetic procedures and purification protocols in patents and chemical literature provides strong qualitative evidence of its solubility in common laboratory solvents. This information is invaluable for initial solvent screening.

Table 2: Inferred Qualitative Solubility of 6-(Trifluoromethyl)-1-indanone

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale / Evidence |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Frequently used as a reaction and extraction solvent for related indanones.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a common solvent for reactions involving indanone oximes and derivatives.[5] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Used as a component of the mobile phase in column chromatography for purification.[7] |

| Apolar Hydrocarbons | Hexane, Heptane | Soluble to Sparingly Soluble | Used as a component of the mobile phase in column chromatography, suggesting some solubility.[7] |

| Ketones | Acetone | Likely Soluble | Structurally similar to the solute ("like dissolves like"). Often used to dissolve organic solids. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Recrystallization of related indanones from methanol has been reported, implying lower solubility at cold temperatures.[4] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Likely Soluble | ACN is a common solvent for Friedel-Crafts reactions.[4] Fluorinated compounds often show good solubility in DMF.[8] |

| Water | Water | Insoluble | The molecule is predominantly hydrophobic. |

Experimental Determination of Thermodynamic Solubility

To generate precise, reliable data, the Shake-Flask Method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] This method ensures that the solvent is fully saturated with the solute at a given temperature. The protocol below is a self-validating system designed for accuracy and reproducibility.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of 6-(trifluoromethyl)-1-indanone in a selected organic solvent at 25°C.

Materials:

-

6-(Trifluoromethyl)-1-indanone (purity ≥95%)

-

High-purity (e.g., HPLC grade) organic solvent

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Vials (in triplicate):

-

Add an excess of solid 6-(trifluoromethyl)-1-indanone to three separate 2 mL glass vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.

-

Causality: Using an excess ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.[9] Running in triplicate ensures statistical validity.

-

-

Solvent Addition:

-

Accurately pipette 1.0 mL of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is preferable to ensure the dissolution equilibrium is fully reached.[10][11]

-

Causality: Dissolution is not instantaneous. It is a dynamic equilibrium between the solid state and the solvated state. Insufficient time leads to an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand for 30 minutes in a temperature-controlled block to allow coarse particles to settle.

-

Carefully withdraw the supernatant (the clear liquid layer) using a syringe fitted with a 0.22 µm PTFE filter. Filter directly into a clean HPLC vial.

-

Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then carefully pipette the supernatant.

-

Causality: This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Sample Analysis (HPLC-UV):

-

Calibration: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

-

Quantification: Inject the calibration standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.99 for accuracy.

-

Sample Measurement: Accurately dilute the filtered supernatant from Step 4 with the solvent to bring its concentration into the range of the calibration curve. Inject the diluted sample and measure its peak area.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Report the final value as the average ± standard deviation of the three replicates.

-

Applications in Research and Development

-

Reaction Chemistry: Knowledge of solubility allows for the selection of a solvent that can dissolve reactants to a sufficient concentration, ensuring optimal reaction kinetics. For Friedel-Crafts acylations used to synthesize indanones, this is critical.[4]

-

Purification: In column chromatography, the compound must be soluble in the mobile phase.[12][13] A solvent system (e.g., hexane/ethyl acetate) is chosen where solubility is moderate, allowing for differential adsorption onto the stationary phase (e.g., silica gel) and effective separation from impurities.

-

Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.[4] This allows for high recovery of pure crystalline product upon cooling. The qualitative data suggests methanol could be a candidate for such a process.

Conclusion

References

- Solubility of Things. (n.d.). Trifluorovinyl trifluoromethyl ketone.

- Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2011, 88, 149.

- MySkinRecipes. (n.d.). 6-(Trifluoromethyl)-1-indanone.

- Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)-1-indanone | 68755-37-3.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography.

- ChemicalBook. (n.d.). 6-(Trifluoromethyl)-1-indanone synthesis.

- Payne, L. (1991). Method for producing 1-indanone derivatives. (European Patent No. EP 0421759 A2).

- J&K Scientific. (n.d.). 6-(Trifluoromethyl)-1-indanone | 68755-37-3.

- Babin, P., et al. (1993). New pyrethrinoid esters carrying an indanyl nucleus, their preparation process and their use as pesticides. (U.S. Patent No. 5,180,741). U.S.

- Pan, H., et al. (2001). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 8(4), 6-12.

- Columbia University, Department of Chemistry. (n.d.). Column chromatography.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Nomed-Martyr, F., et al. (2018). Effect of fluorination on the stability of carbon nanofibres in organic solvents. Comptes Rendus Chimie, 21(3-4), 338-345.

- Nejad, P. M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- Santa Cruz Biotechnology, Inc. (n.d.). 6-(Trifluoromethyl)-1-indanone | CAS 68755-37-3.

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 6. columbia.edu [columbia.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Effect of fluorination on the stability of carbon nanofibres in organic solvents [comptes-rendus.academie-sciences.fr]

- 9. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 6-(trifluoromethyl)-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the trifluoromethyl group on the indanone scaffold significantly influences its chemical and biological properties, making a thorough understanding of its spectral characteristics essential for its application in drug discovery and development.

Molecular Structure and Key Spectroscopic Features

6-(Trifluoromethyl)-1-indanone possesses a rigid bicyclic structure with a carbonyl group and a trifluoromethyl substituent on the aromatic ring. These features give rise to distinct signals in various spectroscopic analyses. The electron-withdrawing nature of the trifluoromethyl group and the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-(trifluoromethyl)-1-indanone, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-(trifluoromethyl)-1-indanone is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.6 | m | 3H | Aromatic (H-4, H-5, H-7) |

| ~ 3.2 | t, J ≈ 6.0 Hz | 2H | Aliphatic (H-2) |

| ~ 2.8 | t, J ≈ 6.0 Hz | 2H | Aliphatic (H-3) |

Causality Behind Experimental Choices: A high-field NMR spectrometer (500 MHz or greater) is recommended to achieve optimal resolution of the aromatic proton signals, which may exhibit complex splitting patterns. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield, while the trifluoromethyl group will induce a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 205.0 | s | C=O (C-1) |

| ~ 154.0 | s | Aromatic (C-7a) |

| ~ 138.0 | s | Aromatic (C-3a) |

| ~ 132.0 (q, ¹JCF ≈ 32 Hz) | q | Aromatic (C-6) |

| ~ 128.0 | s | Aromatic (C-5) |

| ~ 125.0 (q, ³JCF ≈ 4 Hz) | q | Aromatic (C-7) |

| ~ 124.0 (q, ¹JCF ≈ 272 Hz) | q | -CF₃ |

| ~ 123.0 (q, ³JCF ≈ 4 Hz) | q | Aromatic (C-4) |

| ~ 36.0 | s | Aliphatic (C-2) |

| ~ 26.0 | s | Aliphatic (C-3) |

Expertise & Experience: The observation of C-F coupling is a powerful tool for assigning carbon signals in fluorinated compounds. The one-bond coupling (¹JCF) is typically very large (~270-280 Hz), while two- and three-bond couplings are significantly smaller.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its electronic environment.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 to -64 | s | -CF₃ |

Trustworthiness: The chemical shift of a trifluoromethyl group on an aromatic ring is typically observed in this region. The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-(trifluoromethyl)-1-indanone will be dominated by a strong absorption from the carbonyl group and characteristic absorptions from the C-F bonds of the trifluoromethyl group.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1715 | Strong | C=O stretch (aromatic ketone) |

| ~ 1300 - 1100 | Strong, multiple bands | C-F stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

Authoritative Grounding: The carbonyl stretching frequency of an α,β-unsaturated ketone, such as an indanone, is typically found around 1715 cm⁻¹. The C-F stretching vibrations of a trifluoromethyl group give rise to strong and characteristic absorptions in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-(trifluoromethyl)-1-indanone, the molecular ion peak and characteristic fragment ions are expected.

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 172 | [M - CO]⁺ |

| 131 | [M - CF₃]⁺ |

A previously reported mass spectrometry analysis using electrospray ionization (ESI) showed a measured (M+H)⁺ value of 201.0, which is consistent with the calculated value for C₁₀H₇F₃O[1].

Self-Validating System: The presence of the molecular ion peak at m/z 200 and the logical loss of neutral fragments such as CO (28 Da) and CF₃ (69 Da) provides a self-validating system for confirming the structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Protocol (EI)

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 6-(trifluoromethyl)-1-indanone. By combining predicted data with established spectroscopic principles and data from closely related compounds, a comprehensive and reliable spectral profile has been established. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and quality control of this important synthetic intermediate.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Biological Activities of Trifluoromethyl-Substituted Indanones

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethyl-substituted indanones. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.

Foreword: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The CF3 group offers a unique combination of properties: its high electronegativity and strong electron-withdrawing nature can significantly alter the acidity, basicity, and reactivity of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[1][2][3] When appended to a privileged scaffold like indanone—a core structure found in numerous biologically active compounds—the result is a class of molecules with diverse and potent biological activities.[4][5] This guide delves into the multifaceted potential of trifluoromethyl-substituted indanones, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties.

I. Anticancer Activity: Targeting Cell Proliferation and Survival